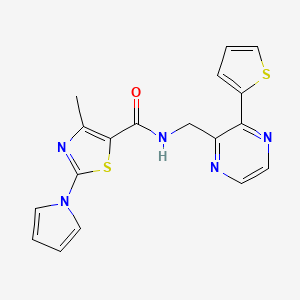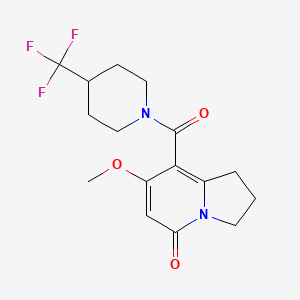![molecular formula C24H21N5O5 B2876617 methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-39-8](/img/no-structure.png)
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
Compounds structurally related to "methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" have been studied for their antioxidant and anti-inflammatory properties. For instance, derivatives of 1,3-dimethylxanthine with a pyrazole ring have shown significant antioxidant activity, surpassing that of standard antioxidants like Trolox in lipid peroxidation inhibition assays. These compounds have also demonstrated potent anti-inflammatory effects by inhibiting soybean lipoxygenase, suggesting their potential in treating conditions associated with oxidative stress and inflammation (Dmytro Кorobko, D. Hadjipavlou-Litina, L. Logoyda, 2018).
Antimicrobial Activity
Research on similar compounds has highlighted their antimicrobial potential. For example, studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have explored their effectiveness against a range of Gram-positive and Gram-negative bacteria. These studies provide a foundation for the antimicrobial evaluation of related compounds, suggesting a possible application in combating bacterial infections (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antiviral and Antiprotozoal Agents
Compounds with a similar structure have been evaluated for their antiviral and antiprotozoal activities. Notably, novel dicationic imidazo[1,2-a]pyridines have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, providing a basis for further exploration of related compounds as potential therapeutic agents for protozoal infections and diseases (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Enzymatic Stability and Drug Development
The enzymatic stability of tricyclic derivatives, including those related to acyclovir, has been studied to assess their potential as drug candidates. These studies focus on the metabolic stability of the compounds and their esters, which is crucial for their pharmacokinetic properties and effectiveness as antiviral drugs (Izabela Muszalska-Kolos, Monika A. Lesniewska-Kowiel, Szymon Plewa, Agnieszka Klupczyńska, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one, followed by the reaction of the resulting product with methyl 2-bromoacetate. The final step involves the hydrolysis of the ester group to yield the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "methyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding imidazo[2,1-f]purine derivative.", "Step 2: Reaction of the imidazo[2,1-f]purine derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Hydrolysis of the ester group using a strong base such as sodium hydroxide or potassium hydroxide to yield the final product, 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
CAS-Nummer |
886897-39-8 |
Produktname |
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molekularformel |
C24H21N5O5 |
Molekulargewicht |
459.462 |
IUPAC-Name |
methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-7-5-4-6-8-15)29(23(27)25-21)16-9-11-17(33-2)12-10-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
OWMDUMMIVIZMKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)




![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
